An In-Depth Technical Guide to 5-Bromo-1,6-dimethyl-1H-indazole: A Versatile Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 5-Bromo-1,6-dimethyl-1H-indazole: A Versatile Scaffold in Modern Drug Discovery
Abstract: The indazole motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant and diverse biological activities.[1][2] This technical guide provides a comprehensive examination of 5-Bromo-1,6-dimethyl-1H-indazole, a key chemical intermediate whose unique substitution pattern makes it an exceptionally valuable building block in the synthesis of novel therapeutic agents, particularly in the realm of oncology. We will explore its fundamental physicochemical properties, outline a representative synthetic strategy, and delve into its primary application as a foundational component for developing kinase inhibitors. This document is intended as a resource for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the strategic utilization of this compound.
Part 1: Core Compound Profile and Synthesis
The utility of any synthetic intermediate begins with a thorough understanding of its intrinsic properties and the means of its preparation. 5-Bromo-1,6-dimethyl-1H-indazole is a solid at room temperature and is generally soluble in common organic solvents, a characteristic that facilitates its use in a wide range of reaction conditions.[3] The defining features of this molecule are the bromine atom at the 5-position, which serves as a highly versatile reactive handle, and the two methyl groups which influence the molecule's steric and electronic properties, potentially impacting the pharmacokinetics and pharmacodynamics of its derivatives.[3]
| Property | Value |
| CAS Number | 1159511-81-5[4] |
| Molecular Formula | C₉H₉BrN₂[3] |
| Molecular Weight | 225.09 g/mol [3] |
| Appearance | Solid (Typically off-white to yellow) |
| Key Structural Features | Indazole core, C5-Bromine, N1-Methyl, C6-Methyl[3] |
| SMILES | CN1C=2C(=CC(Br)=C(C)C2)C=N1[3] |
| Table 1: Physicochemical properties of 5-Bromo-1,6-dimethyl-1H-indazole. |
Representative Synthetic Pathway
While numerous specific synthetic routes exist for indazole derivatives, a common and logical approach involves the formation of the indazole ring followed by functionalization. The synthesis of 5-Bromo-1,6-dimethyl-1H-indazole can be conceptualized through a multi-step process starting from a substituted aniline precursor. The following workflow illustrates a generalized, logical pathway.
Caption: Generalized synthetic workflow for 5-Bromo-1,6-dimethyl-1H-indazole.
Causality Behind Experimental Choices:
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Diazotization (Step 1): The conversion of the aniline's amino group into a diazonium salt is a classic and efficient method for activating the molecule. This intermediate is highly reactive and poised for cyclization.
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Intramolecular Cyclization (Step 2): This key step forms the bicyclic indazole core. Various named reactions can achieve this; the choice depends on the specific precursor and desired yield. The reaction essentially involves the diazonium group being attacked by a carbanion formed on the aromatic ring, leading to the formation of the pyrazole ring.
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N-Alkylation (Step 3): The final methylation at the N1 position is crucial. Using a methylating agent like methyl iodide (CH₃I) in the presence of a mild base (e.g., potassium carbonate) is a standard and high-yielding method. The base deprotonates the indazole nitrogen, creating a nucleophile that readily attacks the methyl iodide to form the final product. This step ensures the correct isomer is produced for subsequent reactions.
Part 2: Applications in Drug Discovery and Beyond
The true value of 5-Bromo-1,6-dimethyl-1H-indazole lies in its application as a scaffold for building molecular complexity. Its structure is not typically the final active pharmaceutical ingredient (API), but rather the foundational core upon which the API is constructed.
A Versatile Intermediate for Cross-Coupling Reactions
The bromine atom at the 5-position is the molecule's primary asset in synthetic chemistry. It provides a reliable and predictable site for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[1] These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling chemists to generate vast libraries of diverse compounds for screening.
Caption: The C5-Bromo position as a key handle for molecular diversification via cross-coupling.
This strategic functionalization is critical for tuning the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[1]
Scaffolding for Potent Kinase Inhibitors
The most significant application of the indazole core is in the development of protein kinase inhibitors for cancer therapy.[5][6] Many cancers are driven by aberrant signaling from protein kinases, making them prime therapeutic targets.[5] Several FDA-approved drugs, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature an indazole scaffold, validating its utility.[5][7]
Derivatives of 5-Bromo-1,6-dimethyl-1H-indazole are designed to fit into the ATP-binding pocket of a target kinase. The indazole core often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase's backbone, while the substituent introduced at the 5-position (via cross-coupling) extends into other regions of the binding site to confer potency and selectivity.
Caption: Mechanism of action for an indazole-based kinase inhibitor targeting the VEGFR pathway.
Broader Industrial Applications
Beyond pharmaceuticals, 5-Bromo-1,6-dimethyl-1H-indazole is also utilized in other sectors.
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Agrochemicals: It serves as an intermediate in the synthesis of novel pesticides and herbicides, where the indazole core can contribute to bioactivity against specific pests or weeds.[8]
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Material Science: The compound's unique electronic properties and ability to be functionalized make it a candidate for integration into novel polymers and coatings.[8]
Part 3: Key Experimental Protocols
To translate theory into practice, this section provides detailed, self-validating protocols for common experimental workflows involving 5-Bromo-1,6-dimethyl-1H-indazole.
Protocol 3.1: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol describes a standard procedure for coupling an aryl boronic acid to the 5-position of the indazole core, a foundational step in building a candidate library.
Objective: To synthesize 5-Aryl-1,6-dimethyl-1H-indazole derivatives.
Materials:
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5-Bromo-1,6-dimethyl-1H-indazole (1.0 eq)
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Aryl Boronic Acid (1.2 eq)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq)
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1,4-Dioxane and Water (4:1 mixture), degassed
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Reaction vessel (e.g., Schlenk tube)
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Standard workup and purification supplies (Ethyl Acetate, Brine, MgSO₄, Silica Gel)
Methodology:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-1,6-dimethyl-1H-indazole, the selected aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Rationale: Degassing the solvent (by bubbling with argon or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst. The water is necessary to dissolve the inorganic base (K₂CO₃).
-
-
Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Take a small aliquot, dilute it, and spot it against the starting material. The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.
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Self-Validation: TLC provides a real-time, qualitative check on reaction completion, preventing premature or unnecessarily long reaction times.
-
-
Workup: Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure product.
-
Self-Validation: The final product's purity should be confirmed by NMR and Mass Spectrometry to validate its structure and identity.
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Protocol 3.2: Workflow for an In Vitro Kinase Inhibition Assay
This protocol outlines how a derivative synthesized from 5-Bromo-1,6-dimethyl-1H-indazole would be evaluated for its ability to inhibit a target kinase using a luminescence-based assay.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a specific protein kinase.
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As the test compound inhibits the kinase, less ATP is converted to ADP. In a subsequent step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is used to drive a luciferase reaction. The resulting light output is directly proportional to the kinase activity. Therefore, a low light signal indicates strong inhibition.
Caption: Experimental workflow for the ADP-Glo™ Kinase Inhibition Assay.
Methodology:
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Compound Preparation: Prepare a serial dilution of the test compound in DMSO to create a dose-response curve (e.g., from 10 µM to 0.1 nM).
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Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and ATP. Then, add the diluted test compound. Include positive (no inhibitor) and negative (no kinase) controls.
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Self-Validation: Controls are essential. The positive control defines 100% kinase activity, while the negative control defines the background signal.
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-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate for a defined period (e.g., 60 minutes) at room temperature.
-
ATP Depletion: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes any unconsumed ATP. Incubate for 40 minutes.
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Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP produced in the first step into ATP, which fuels a coupled luciferase/luciferin reaction, generating a light signal. Incubate for 30 minutes.
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Data Acquisition: Measure the luminescence of each well using a plate reader.
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Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
5-Bromo-1,6-dimethyl-1H-indazole stands out as a powerful and versatile chemical intermediate. Its value is derived not from its own bioactivity, but from the incredible potential locked within its structure. The strategically placed bromine atom serves as a gateway for synthetic diversification, enabling the construction of complex molecules with finely tuned properties. Its proven role as a core scaffold in the development of life-saving kinase inhibitors underscores its importance to the drug discovery community. As researchers continue to push the boundaries of medicinal chemistry, foundational building blocks like 5-Bromo-1,6-dimethyl-1H-indazole will remain indispensable tools in the quest for novel and more effective therapeutics.
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